molecular formula C23H35N B13755292 N-Tridecylnaphthalen-2-amine CAS No. 56358-18-0

N-Tridecylnaphthalen-2-amine

Cat. No.: B13755292
CAS No.: 56358-18-0
M. Wt: 325.5 g/mol
InChI Key: VTHLRNWWADIQMB-UHFFFAOYSA-N
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Description

N-Tridecylnaphthalen-2-amine is an organic compound characterized by the presence of a naphthalene ring substituted with an amine group at the second position and a tridecyl chain. This compound is part of the broader class of naphthylamines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tridecylnaphthalen-2-amine typically involves the alkylation of naphthalen-2-amine with a tridecyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, making it more nucleophilic. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated amine attacks the alkyl halide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Tridecylnaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Tridecylnaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Tridecylnaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-amine
  • Naphthalen-2-amine
  • N-Decylnaphthalen-2-amine

Uniqueness

N-Tridecylnaphthalen-2-amine is unique due to its long tridecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other naphthylamines may not be as effective .

Properties

CAS No.

56358-18-0

Molecular Formula

C23H35N

Molecular Weight

325.5 g/mol

IUPAC Name

N-tridecylnaphthalen-2-amine

InChI

InChI=1S/C23H35N/c1-2-3-4-5-6-7-8-9-10-11-14-19-24-23-18-17-21-15-12-13-16-22(21)20-23/h12-13,15-18,20,24H,2-11,14,19H2,1H3

InChI Key

VTHLRNWWADIQMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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